molecular formula C21H20N4O3S3 B2871042 2-(benzo[d]thiazol-2-ylthio)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)butanamide CAS No. 394239-03-3

2-(benzo[d]thiazol-2-ylthio)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)butanamide

Cat. No. B2871042
CAS RN: 394239-03-3
M. Wt: 472.6
InChI Key: YJMYMSOZFSYIRN-UHFFFAOYSA-N
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Description

The compound “2-(benzo[d]thiazol-2-ylthio)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)butanamide” is a complex organic molecule. It has been studied for its luminescent properties . The compound has been characterized using NMR (1H and 13C), high-resolution mass spectrometry, and elemental analysis .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, aromatic imidazole units have been linked to 2-(benzo[d]thiazol-2-yl)phenol (BTZ-OH) through Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various spectroscopic techniques, including NMR and high-resolution mass spectrometry .


Chemical Reactions Analysis

The compound has been used as a luminescent material . Due to the characteristic of excited-state intramolecular proton transfer (ESIPT), the compound exhibits green emission in solution and solid films .


Physical And Chemical Properties Analysis

The compound has been characterized by good thermal stability and electrochemical stability . The maximum emission of the compound when doped at a concentration of 10 wt% was 3940 cd/m2, the maximum current efficiency was 8.26 cd/A, and the maximum external quantum efficiency (EQE) was 3.34% .

Scientific Research Applications

Future Directions

Future research could explore the potential applications of this compound in organic light-emitting diodes (OLEDs) and other optoelectronic devices . Further studies could also investigate the compound’s potential biological activities .

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S3/c1-4-16(29-21-22-14-7-5-6-8-17(14)30-21)18(26)23-20-25-24-19(31-20)13-10-9-12(27-2)11-15(13)28-3/h5-11,16H,4H2,1-3H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMYMSOZFSYIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)C2=C(C=C(C=C2)OC)OC)SC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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